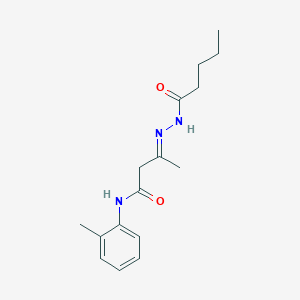![molecular formula C21H18ClN3O2 B11557150 4-Chloro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557150.png)
4-Chloro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a molecular formula of C21H18ClN3O2 and a molecular weight of 379.84 g/mol . This compound features a benzamide core substituted with a chloro group and a hydrazinecarbonyl moiety linked to a naphthyl group via an ethylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: This involves the reaction of naphthyl ethyl ketone with hydrazine hydrate under acidic conditions to form the hydrazone.
Coupling with benzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(benzylidene)benzamide: Similar structure but lacks the naphthyl group.
N-(4-Chlorobenzylidene)-2-naphthohydrazide: Similar structure but with a different linkage between the benzamide and naphthyl groups.
Uniqueness
4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and naphthyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C21H18ClN3O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-(1-naphthalen-2-ylethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-20(26)13-23-21(27)16-8-10-19(22)11-9-16/h2-12H,13H2,1H3,(H,23,27)(H,25,26)/b24-14+ |
InChI Key |
JOXLHIAAUIAFGI-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11557073.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide](/img/structure/B11557074.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557081.png)
![N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557083.png)
![2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol](/img/structure/B11557106.png)
![1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]](/img/structure/B11557107.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557112.png)
![[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate](/img/structure/B11557118.png)
![(4-Methylpiperazino)[5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11557126.png)

![4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol](/img/structure/B11557140.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557143.png)
![N-{(1Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11557149.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide](/img/structure/B11557157.png)
